![molecular formula C16H19N3O2S B2460871 3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888434-71-7](/img/structure/B2460871.png)

3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

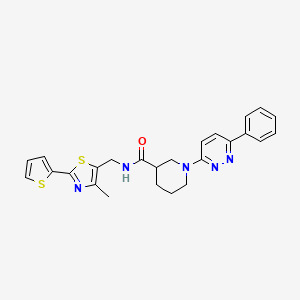

The compound “3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains an indole ring, a pyrimidine ring, and a sulfanyl group. Indole is a common structure in many natural compounds and pharmaceuticals, and it’s known for its versatility in chemical reactions . Pyrimidine is a basic structure in nucleotides, the building blocks of DNA and RNA.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the indole and pyrimidine rings. The methoxyethyl and propylsulfanyl groups would add some steric bulk to the molecule .Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position . Pyrimidine rings can participate in nucleophilic substitution reactions at the carbonyl positions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, indole compounds are crystalline and have high melting points due to the stability of the indole ring .Wissenschaftliche Forschungsanwendungen

Leukotriene Synthesis Inhibition

One of the key applications involves the development of inhibitors for leukotriene synthesis. For instance, a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor was developed for clinical use, demonstrating efficacy in a murine model of allergen-induced asthma and completing phase 1 trials in healthy volunteers. This inhibitor showcases the compound's potential in treating inflammatory diseases by targeting leukotriene synthesis pathways (Hutchinson et al., 2009).

Antitumor Activity

Another application is in the field of oncology, where derivatives of this compound class have shown promising antitumor activities. A synthesis study reported antitumor activity in vitro and in vivo on various experimental tumor models, introducing a new class of antineoplastic agents (Nguyen et al., 1990).

Methuosis Induction in Cancer Cells

Furthermore, compounds within this chemical space have been identified as inducers of methuosis, a nonapoptotic form of cell death characterized by the accumulation of vacuoles derived from macropinosomes. This represents a novel approach to triggering cell death in cancers resistant to conventional therapies, such as glioblastoma and breast cancer (Robinson et al., 2012).

Hepatitis B Virus Inhibition

Additionally, certain derivatives have been evaluated as inhibitors of the hepatitis B virus (HBV), showcasing the potential of this compound class in antiviral therapy. Molecular docking studies have identified compounds with nanomolar inhibitory activity against HBV, highlighting their potential as new therapeutic agents (Ivashchenko et al., 2019).

Corrosion Inhibition

Beyond pharmaceutical applications, derivatives of "3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one" have been studied for their corrosion inhibition properties on mild steel in acidic solutions, demonstrating the compound's versatility and potential in materials science (Yadav et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-3-10-22-16-18-13-11-6-4-5-7-12(11)17-14(13)15(20)19(16)8-9-21-2/h4-7,17H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEDUGASFCPAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-bromobenzamide](/img/structure/B2460794.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)

![(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460798.png)

![4-[3-(Trifluoromethyl)phenyl]-1,2,3-thiadiazole](/img/structure/B2460799.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2460800.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide](/img/structure/B2460803.png)

![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide](/img/structure/B2460808.png)

![3-((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2460809.png)